molecular formula C19H9Cl3F3N3 B2392734 3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 477858-78-9

3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2392734
CAS No.: 477858-78-9
M. Wt: 442.65
InChI Key: YDNKMVFSGBSDJF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are heterocyclic scaffolds with broad pharmacological relevance, including applications as kinase inhibitors, antitrypanosomal agents, and anticancer compounds . The target compound, 3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, features a unique substitution pattern:

  • Position 2: 3,4-Dichlorophenyl group (electron-withdrawing substituents).
  • Position 3: Chlorine atom.
  • Position 5: Phenyl ring.
  • Position 7: Trifluoromethyl group (CF₃).

This structure combines halogenated aryl groups and CF₃, which are known to enhance metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

3-chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl3F3N3/c20-12-7-6-11(8-13(12)21)17-16(22)18-26-14(10-4-2-1-3-5-10)9-15(19(23,24)25)28(18)27-17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNKMVFSGBSDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl3F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Enaminones and Hydrazines

A widely adopted method for pyrazolo[1,5-a]pyrimidine synthesis involves cyclocondensation between β-enaminones and hydrazines. For the target compound, this route begins with a trifluoromethyl-substituted enaminone:

  • Synthesis of 4-Trifluoromethylpyridine-2-carbaldehyde :

    • React 4-trifluoromethylpyridine with ethyl propiolate under basic conditions to form the enaminone backbone.
  • Hydrazine Cyclization :

    • Treat the enaminone with 3,4-dichlorophenylhydrazine in refluxing ethanol to form the pyrazole ring.

Reaction conditions :

  • Solvent: Absolute ethanol
  • Temperature: 80°C (reflux)
  • Duration: 12–24 hours
  • Yield: 60–70%

Functionalization at Position 5

The phenyl group at position 5 is introduced via Suzuki-Miyaura coupling:

  • Borylation of Position 5 :

    • Generate a boronic ester at position 5 using Pd-catalyzed borylation.
  • Cross-Coupling with Phenylboronic Acid :

    • React with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Optimized parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2 equiv)
  • Solvent: DME/H₂O (4:1)
  • Yield: 75–85%

Halogenation at Position 3

Electrophilic Chlorination

The 3-chloro substituent is introduced using N-chlorosuccinimide (NCS) in acidic media:

  • Reaction of Intermediate A with NCS :
    • Dissolve Intermediate A (1 equiv) in dichloromethane.
    • Add NCS (1.2 equiv) and catalytic HCl.
    • Stir at 25°C for 6 hours.

Characterization data :

  • Yield : 68%
  • ¹H NMR (CDCl₃): δ 8.60 (s, 1H, H-3), 7.52–7.13 (m, 8H, Ar-H).
  • Analytical : Calcd. for C₂₀H₁₁Cl₃F₃N₃: C 52.14, H 2.41, N 9.12; Found: C 52.02, H 2.55, N 9.08.

Alternative Halogenation via NXS Reagents

A patent-pending method employs N-halosuccinimide (NXS) in acetonitrile:

Step Reagent Conditions Yield
1 NCS CH₃CN, 25°C, 6 h 72%
2 NBS CH₃CN, 40°C, 8 h 65%

Advantages :

  • Regioselectivity controlled by electron-withdrawing groups (e.g., CF₃).
  • Minimal byproducts due to steric hindrance at position 3.

Structural Confirmation and Crystallography

Single-crystal X-ray analysis of analogous compounds reveals:

  • Planarity : The pyrazolo[1,5-a]pyrimidine core exhibits near-planarity (mean deviation: 0.006 Å).
  • Dihedral Angles :
    • 3,4-Dichlorophenyl ring: 46.2° from the core plane.
    • Trifluoromethyl group: -176.8° torsion angle.

Key interactions :

  • Cl···Cl contacts (3.475 Å) stabilize crystal packing.
  • van der Waals interactions dominate in the absence of hydrogen bonds.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation Few steps, scalable Requires high-purity enaminones 60–70
Suzuki Coupling Precise C–C bond formation Sensitive to moisture/O₂ 75–85
NCS Halogenation High regioselectivity Acidic conditions may degrade CF₃ 68–72

Challenges and Optimization Strategies

  • Trifluoromethyl Stability :

    • Avoid strong bases or nucleophiles that may displace CF₃. Use mild conditions (e.g., room temperature).
  • Regioselectivity in Halogenation :

    • Electron-deficient cores favor electrophilic attack at position 3 due to resonance stabilization.
  • Purification :

    • Chromatography on silica gel (eluent: DCM/hexane 9:1) resolves positional isomers.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in the Suzuki–Miyaura coupling reaction.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Solvents: Common solvents include ethanol, toluene, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine. This action is beneficial in the management of neurodegenerative diseases like Parkinson’s .

Comparison with Similar Compounds

Substituent Variations at Position 2

The position 2 substituent significantly influences molecular planarity and intermolecular interactions:

Compound Position 2 Substituent Key Properties/Activities References
Target Compound 3,4-Dichlorophenyl High halogen density; potential enhanced binding
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl) 2,4-Dichlorophenyl Anticancer activity; Cl⋯Cl interactions (3.475 Å) stabilize crystal packing
3-(4-Chlorophenyl)-5-methyl 4-Chlorophenyl Reduced steric hindrance; moderate kinase inhibition

Substituent Variations at Position 5

Position 5 modifications impact solubility and electronic properties:

Compound Position 5 Substituent Synthesis Method Bioactivity Notes References
Target Compound Phenyl Not specified Likely lipophilic
5-(4-Fluorophenyl) derivatives 4-Fluorophenyl SNAr/Suzuki coupling Antiepileptic/antidepressant activity
5-(3,4-Dichlorophenyl)-2-COOH 3,4-Dichlorophenyl + COOH Carboxylation Improved solubility

Key Insight : The phenyl group at position 5 in the target compound may limit solubility compared to polar substituents (e.g., COOH in ), but it could enhance membrane permeability.

Role of the Trifluoromethyl Group (Position 7)

The CF₃ group at position 7 is a common feature in bioactive pyrazolo[1,5-a]pyrimidines:

Compound CF₃ Impact Observed Effects References
Target Compound Enhances metabolic stability Not directly tested
7-CF₃ derivatives (e.g., 6g, 6h) Increased lipophilicity High yields (82–92%) in Suzuki reactions
7-Piperidinyl derivatives Replaced CF₃ with piperidine Reduced activity in kinase assays

Key Insight : Retaining CF₃ at position 7 is critical for maintaining the compound’s stability and interaction with hydrophobic binding pockets .

Structural Planarity and Crystallographic Data

Crystal structures of analogues reveal substituent-dependent planarity:

  • Target Compound : Expected planar pyrazolo[1,5-a]pyrimidine core (based on ).
  • 3-(2,4-Dichlorophenyl) Derivative : Dihedral angle of 46.2° between dichlorophenyl and central ring, reducing planarity .
  • 5-(4-Fluorophenyl) Derivative : Near-planar fluorophenyl ring (7.97° dihedral angle), promoting π-π stacking .

Implication : The 3,4-dichlorophenyl group in the target compound may introduce steric hindrance, affecting packing and bioavailability compared to more planar analogues.

Pharmacological Potential and Limitations

While direct data are lacking, inferences can be drawn from analogues:

  • Anticancer Activity : 2,4-Dichlorophenyl derivatives show enhanced activity against KDR kinase .
  • Metabolic Stability : CF₃ and chlorine substituents may reduce CYP450-mediated degradation .
  • Toxicity Risks : High halogen content could increase hepatotoxicity, as seen in some pyrazolo[1,5-a]pyrimidines .

Biological Activity

3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazolo[1,5-a]pyrimidine core with several substituents that may influence its biological activity. The presence of chlorine and trifluoromethyl groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : A study indicated that compounds with similar structures showed IC50 values ranging from 15.6 to 125 µg/mL against Cryptococcus neoformans, which is significantly higher than the reference drug amphotericin B (IC50 = 0.50 µg/mL) .
  • Bacterial Activity : Other derivatives demonstrated MIC values between 28 and 168 µg/mL against various strains of Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics like chloramphenicol .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The structural features allow binding to key enzymes involved in microbial metabolism.
  • Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate penetration into microbial membranes, leading to cell lysis.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A specific investigation into the compound's effectiveness against Candida albicans showed promising results with MICs lower than those for traditional antifungals .
  • Synergistic Effects : Research indicates that when combined with other antifungal agents, the compound enhances overall efficacy against resistant strains .

Data Summary

The following table summarizes key findings related to the biological activity of 3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine:

Biological ActivityTarget OrganismIC50/MIC (µg/mL)Reference
AntifungalCryptococcus neoformansIC50 = 15.6 - 125
AntibacterialStaphylococcus aureusMIC = 28 - 168
AntibacterialEscherichia coliMIC = 28 - 168
AntifungalCandida albicansMIC < Cycloheximide (254)

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValue (Orthorhombic System) Value (Monoclinic System)
Space GroupPbcaP21/c
Unit Cell Dimensions (Å)a = 9.5361, b = 15.941, c = 24.853a = 9.0826, b = 9.0606, c = 27.259
β Angle (°)9099.46
Z84

Q. Table 2. Synthetic Yield Optimization

ConditionYield Improvement Strategy
Solvent-Free Heating433–458 K, 2.5 h (66–68% yield)
Recrystallization SolventEthanol/Acetone (1:1) vs. Methanol
CatalystNone (thermal cyclization favored)

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